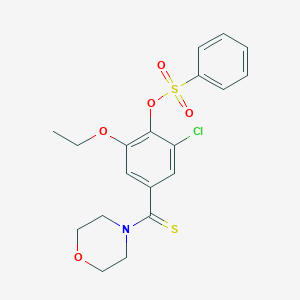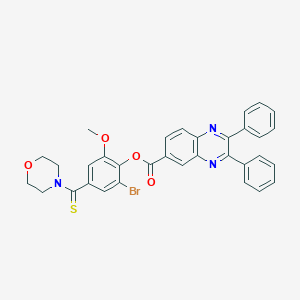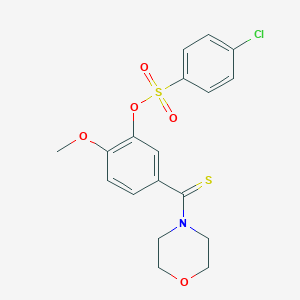![molecular formula C23H24N2O5S B306421 2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306421.png)
2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is commonly referred to as "compound X" and is known to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of compound X is not fully understood. However, studies have shown that it can interact with various molecular targets, including enzymes and proteins. It has been suggested that compound X can inhibit the activity of certain enzymes, leading to the inhibition of various biological processes. Furthermore, it has been shown to interact with certain proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Furthermore, it has been shown to exhibit antitumor properties, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its high purity and yield. Furthermore, it has been extensively studied, and its biological activities are well characterized. However, one of the limitations of using compound X is its potential toxicity. Studies have shown that it can exhibit cytotoxic effects at high concentrations, making it important to use caution when handling and working with this compound.
未来方向
There are several future directions for the study of compound X. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer. Furthermore, it would be interesting to study the mechanism of action of compound X in more detail, as this could provide insights into its biological activities. Another potential direction is to investigate the potential of compound X as an enzyme inhibitor, as this could lead to the development of new drugs for various diseases. Finally, it would be interesting to investigate the potential of compound X as a tool for studying protein conformational changes, as this could provide insights into the structure and function of proteins.
合成方法
The synthesis of compound X involves the reaction between 3,4-diethoxybenzaldehyde and 2-amino-4-methylphenol to form 5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)-4-methylphenol. This intermediate is then reacted with N-(4-methylphenyl)acetamide to form 2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. The synthesis of compound X has been optimized to produce high yields and purity.
科学研究应用
Compound X has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Studies have also shown that compound X can inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Furthermore, compound X has been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
属性
产品名称 |
2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C23H24N2O5S |
分子量 |
440.5 g/mol |
IUPAC 名称 |
2-[(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-4-29-18-11-8-16(12-19(18)30-5-2)13-20-22(27)25(23(28)31-20)14-21(26)24-17-9-6-15(3)7-10-17/h6-13H,4-5,14H2,1-3H3,(H,24,26)/b20-13- |
InChI 键 |
ICHNKWSFUDPIKQ-MOSHPQCFSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)



![Methyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B306379.png)
![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)
![2-chloro-4-(5-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B306388.png)
![2-[(5Z)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306389.png)